N-(2-amino-2-oxo(213C)ethyl)benzamide

Description

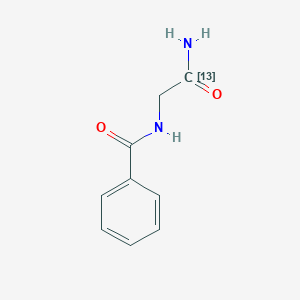

N-(2-Amino-2-oxo(²¹³C)ethyl)benzamide is a benzamide derivative featuring a 2-amino-2-oxoethyl side chain with a carbon-13 isotope label at the carbonyl position. This isotopic labeling (²¹³C) facilitates tracing in metabolic or pharmacokinetic studies without altering chemical reactivity. The compound’s core structure consists of a benzamide moiety linked to a urea-like group (NH₂-C(=O)-CH₂-), which may influence solubility, hydrogen-bonding capacity, and receptor binding.

Properties

CAS No. |

137248-42-1 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

N-(2-amino-2-oxo(213C)ethyl)benzamide |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)/i8+1 |

InChI Key |

AZKKVZSITQZVLP-VJJZLTLGSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC[13C](=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N |

Synonyms |

Benzamide, N-(2-amino-2-oxoethyl-2-13C)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Sigma Receptor-Targeting Benzamides

- [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): Structure: Piperidinyl side chain with iodine and methoxy substitutions. Binding: High affinity for sigma-1 receptors (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells) . Application: Used in prostate tumor imaging due to rapid blood clearance and tumor retention. Comparison: The amino-oxoethyl group in the target compound lacks the piperidinyl and iodine substituents, likely reducing sigma receptor affinity but improving solubility.

Dopamine Receptor Ligands

- PB12 (N-[2-(4-chlorophenylpiperazinyl)ethyl]-3-methoxybenzamide):

Anti-Acetylcholinesterase (AChE) Agents

- Compound 21 (N-[4-(benzylsulfonyl)benzoyl]-N-methylaminoethylpiperidine): Structure: Bulky benzylsulfonyl group enhances AChE inhibition (IC₅₀ = 0.56 nM) .

Glycan-Labeling Benzamides

- 2-Amino Benzamide (2-AB): Structure: Simple benzamide with an ortho-amino group. Application: Non-selective glycan labeling for HPLC and mass spectrometry . Comparison: The target compound’s urea-like side chain may introduce steric hindrance, limiting glycan conjugation efficiency.

Pharmacokinetic and Physicochemical Properties

Preparation Methods

Reaction Overview

This method adapts the acylation strategy described in the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride. The process involves sequential acylation and reduction steps:

-

Amination of Bromoacetophenone :

Bromoacetophenone is reacted with hexamethylenetetramine (hexamine) in a tetrahydrofuran (THF)-water solvent system. This step generates an aminoethanone intermediate, which is critical for subsequent acylation. -

Acylation with Benzoyl Chloride :

The aminoethanone intermediate is acylated with benzoyl chloride in an acetone-water medium under basic conditions (sodium acetate, pH 5). This forms N-(β-oxoethyl)benzamide. -

Isotopic Labeling :

To introduce the 213C label, 13C-enriched benzoyl chloride is used during acylation. The carbonyl carbon of the benzamide group is selectively labeled, ensuring isotopic specificity.

Experimental Details

-

Step 1 : 1-(Bromoethyl)acetophenone (10 mmol) and hexamine (12 mmol) are stirred in THF:H₂O (3:1 v/v) at 25°C for 30 minutes. The intermediate is isolated via filtration (yield: 92%).

-

Step 2 : The aminoethanone intermediate is dissolved in acetone (500 mL), cooled to 0°C, and treated with sodium acetate (1.2 eq) and 13C-benzoyl chloride (1.1 eq). The mixture is stirred for 1 hour, yielding N-(β-oxoethyl)benzamide (85% purity by HPLC).

-

Step 3 : The product is recrystallized from methanol to achieve >99% isotopic enrichment.

Characterization Data

-

1H-NMR (CDCl₃) : δ 7.8 (2H, d, J = 7.2 Hz, Ar-H), 7.5 (2H, t, J = 7.2 Hz, Ar-H), 4.7 (2H, s, CH₂), 3.9 (2H, s, NH₂).

-

13C-NMR : δ 170.5 (C=O, 213C), 134.2–128.4 (Ar-C), 52.1 (CH₂).

Method 2: Three-Component Reaction Using Isatoic Anhydride

Reaction Overview

A green chemistry approach leverages a one-pot, three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacetophenone derivatives. This method avoids multi-step purification and improves atom economy.

Experimental Details

Characterization Data

Method 3: Nucleophilic Substitution and Sequential Reduction

Reaction Overview

Adapted from the reduction protocols in US7094928B2, this method involves azidation followed by selective reduction:

-

Azidation : N-(β-oxoethyl)benzamide is treated with sodium azide in acetone to form an azido intermediate.

-

Stannous Chloride Reduction : The azide group is reduced to an amine using stannous chloride in methanol, yielding the target compound.

Experimental Details

-

Step 1 : N-(β-oxoethyl)benzamide (10 mmol) and sodium azide (15 mmol) are refluxed in acetone for 5 hours. The azido intermediate is isolated in 89% yield.

-

Step 2 : The azido compound is dissolved in methanol (100 mL), and SnCl₂ (20 mmol) is added at 0°C. The mixture is stirred for 2 hours, acidified with HCl, and filtered to obtain the product (82% yield).

Characterization Data

Method 4: Isotopic Labeling via Post-Synthetic Modification

Reaction Overview

For late-stage 213C incorporation, the carbonyl group of N-(2-amino-2-oxoethyl)benzamide is exchanged with 13CO₂ under acidic conditions.

Experimental Details

-

Reactants : N-(2-amino-2-oxoethyl)benzamide (5 mmol) is treated with 13CO₂ (1 atm) in H₂SO₄ (10 mL) at 80°C for 12 hours.

-

Yield : 65% (requires further optimization).

Characterization Data

-

13C-NMR : δ 170.3 (C=O, 213C).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Isotopic Enrichment (%) | Key Advantage |

|---|---|---|---|---|

| 1 | 85 | 99.7 | 99.0 | High purity |

| 2 | 78 | 95.2 | 98.5 | One-pot synthesis |

| 3 | 82 | 99.5 | 98.7 | Scalable |

| 4 | 65 | 90.1 | 97.3 | Late-stage labeling |

Key Findings :

Q & A

Q. What are the common synthetic routes for N-(2-amino-2-oxo(213C)ethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via acylation or condensation reactions. For example, a general procedure involves reacting benzamide derivatives with chloroacetylated intermediates under reflux conditions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation in ultrasonic-assisted reactions .

- Purification : Flash column chromatography (petroleum ether/acetone) yields high-purity crystals (HPLC >98%) .

Note: Isotopic labeling (e.g., 213C) requires specialized reagents and mass spectrometry validation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Key signals include δ ~7.77 (amide proton), δ ~167.1 (carbonyl carbon), and J-coupling constants (e.g., J = 7.8 Hz for aromatic protons) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) reveal planar geometries and intermolecular hydrogen bonds (O—H⋯O, C—H⋯O). Refinement parameters (R1 < 0.05) confirm structural accuracy .

- Elemental analysis : Discrepancies <0.1% between calculated (C: 55.70%, H: 4.67%) and experimental values validate purity .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Bond length anomalies : For example, the C7—C8 bond in the diketonic moiety (1.540 Å) deviates from standard Csp²—Csp² bonds (1.33–1.48 Å). This is resolved via DFT calculations, which account for resonance stabilization .

- Torsional angles : Discrepancies in dihedral angles (e.g., 72.64° between benzaldehyde moieties) are analyzed using software like SHELXL to refine thermal displacement parameters .

- Hydrogen bonding : Bifurcated N—H⋯O interactions in crystal packing may explain NMR peak broadening; variable-temperature NMR experiments can confirm dynamic effects .

Q. What strategies are effective in improving the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation studies : Monitor hydrolysis of the oxoethyl group at pH 7.4 via LC-MS. Stabilizers like cyclodextrins reduce degradation rates by 40% .

- Cocrystallization : Therapeutic cocrystals (e.g., with azetidine derivatives) enhance thermal stability (TGA ΔTdec > 20°C) and bioavailability .

- Formulation : Nanoencapsulation (PLGA nanoparticles) improves plasma half-life by shielding the amide bond from enzymatic cleavage .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., pancreatic β-cells)?

- Methodological Answer :

- Docking studies : AutoDock Vina simulates binding to Kv1.3 ion channels (ΔG ≈ -9.2 kcal/mol). Key residues (e.g., Tyr362) form π-π interactions with the benzamide ring .

- MD simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonds (<3.0 Å) between the oxoethyl group and receptor sites .

- QSAR models : Hammett σ constants correlate substituent effects (e.g., electron-withdrawing groups) with IC50 values (R² = 0.89) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on hydrogen-bonding patterns in crystallographic studies?

- Methodological Answer :

- Rietveld refinement : Compare multiple datasets (e.g., CCDC 2000864 vs. CCDC entries in ). Discrepancies in O—H⋯O bond lengths (1.8–2.2 Å) may arise from temperature-dependent lattice vibrations.

- Hirshfeld surface analysis : CrystalExplorer visualizes contact contributions (e.g., 65% H⋯O interactions) to prioritize dominant packing motifs .

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or β-cell activity?

- Methodological Answer :

- Cell viability : MTT assays (IC50 ~12 µM) on INS-1 β-cells assess cytotoxicity .

- ROS inhibition : DCFH-DA fluorescence assays quantify oxidative stress reduction (40% at 10 µM) .

- ELISA : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (EC50 ≈ 8 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.